molecular formula C25H26ClN3O2S B2580563 N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1327563-55-2

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride

Cat. No.: B2580563
CAS No.: 1327563-55-2
M. Wt: 468.01
InChI Key: AXFXNORNEQDNDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual functional groups, followed by their coupling. For example, the benzo[d]thiazol-2-yl group could be prepared from 2-aminothiophenol and an appropriate ester .

Scientific Research Applications

Synthesis and Characterization

These compounds are synthesized through a series of chemical reactions, starting from basic structures such as 2-aminobenzothiazole. Their synthesis involves multiple steps, including reactions with chloroacetyl chloride, hydrazine hydrate, and various other reactants depending on the desired derivative. The characterization of these compounds is achieved through elemental analyses and various spectroscopic techniques, ensuring their structural integrity and purity.

Antibacterial Activity

Several studies have reported the antibacterial potential of these derivatives. They have been tested against a broad spectrum of Gram-positive and Gram-negative bacteria. The results have shown that these compounds exhibit significant antibacterial activity, making them potential candidates for developing new antibacterial agents (Bhoi, Borad, Parmar, & Patel, 2015).

Antitumor and Antiproliferative Activities

Research has also explored the antitumor properties of these derivatives. Some compounds have shown promising antitumor activity against various human cancer cell lines, including those for breast cancer and leukemia. This suggests their potential as lead compounds for the development of new anticancer agents. In particular, derivatives have been evaluated for their ability to inhibit epidermal growth factor receptor (EGFR), a target associated with cancer cell proliferation (Deng et al., 2019).

Anti-Parkinson's Activity

Compounds containing the N-(benzo[d]thiazol-2-yl)acetamide structure have been studied for their anti-Parkinson's activity. These studies involve the synthesis of novel derivatives and their evaluation in in vitro and in vivo models, showing significant free radical scavenging activity and protective effects against Parkinson's disease (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Src Kinase Inhibitory Activities

Derivatives have been synthesized and evaluated for their Src kinase inhibitory activities, a critical target in cancer research. The studies aim to understand the structure-activity relationship to develop potent inhibitors for therapeutic applications. Some derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines, highlighting their potential as anticancer agents (Fallah-Tafti et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. For instance, some benzo[d]thiazol-2-yl derivatives have been found to exhibit high cytotoxicity and inhibitory action against certain cell lines .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S.ClH/c29-24(18-20-8-5-7-19-6-1-2-9-21(19)20)28(13-12-27-14-16-30-17-15-27)25-26-22-10-3-4-11-23(22)31-25;/h1-11H,12-18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFXNORNEQDNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=CC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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